molecular formula C11H17NO2 B11728456 N-Boc-1-cyclopropyl-2-propyn-1-amine

N-Boc-1-cyclopropyl-2-propyn-1-amine

Cat. No.: B11728456
M. Wt: 195.26 g/mol
InChI Key: OGAPRXCKUGTVQU-UHFFFAOYSA-N
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Description

N-Boc-1-cyclopropyl-2-propyn-1-amine, also known as tert-butyl N-(1-cyclopropylprop-2-ynyl)carbamate, is a research chemical with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol. This compound is characterized by its cyclopropyl and propynyl groups attached to an amine, which is protected by a tert-butoxycarbonyl (Boc) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-cyclopropyl-2-propyn-1-amine typically involves the protection of the amine group with a Boc group. One common method is the one-pot amidation of N-Boc-protected amines under mild conditions. This involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-cyclopropyl-2-propyn-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid, are commonly used to remove the Boc protecting group.

    Substitution: Nucleophilic reagents can be used to introduce various functional groups at the amine site after deprotection.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, which can then be further functionalized.

Scientific Research Applications

N-Boc-1-cyclopropyl-2-propyn-1-amine is primarily used as a building block in organic synthesis. Its applications include:

    Chemistry: Used in the synthesis of complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: May be used in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-Boc-1-cyclopropyl-2-propyn-1-amine is not well-documented. as a protected amine, its primary role is to serve as a precursor in synthetic pathways. The Boc group protects the amine from unwanted reactions, allowing for selective transformations at other sites in the molecule.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-1-cyclopropyl-2-propyn-1-amine: tert-butyl N-(1-cyclopropylprop-2-ynyl)carbamate

    This compound: Carbamic acid, N-(1-cyclopropyl-2-propyn-1-yl)-, 1,1-dimethylethyl ester

Uniqueness

This compound is unique due to its combination of a cyclopropyl group and a propynyl group attached to an amine, which is protected by a Boc group. This structure provides a versatile building block for the synthesis of various complex molecules.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

tert-butyl N-(1-cyclopropylprop-2-ynyl)carbamate

InChI

InChI=1S/C11H17NO2/c1-5-9(8-6-7-8)12-10(13)14-11(2,3)4/h1,8-9H,6-7H2,2-4H3,(H,12,13)

InChI Key

OGAPRXCKUGTVQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C#C)C1CC1

Origin of Product

United States

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